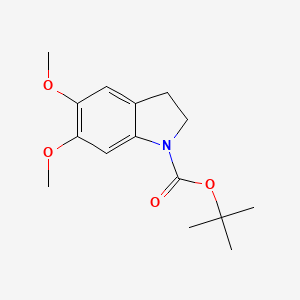

1-Boc-5,6-Dimethoxyindoline

Beschreibung

1-Boc-5,6-Dimethoxyindoline is a heterocyclic organic compound featuring a bicyclic indoline core substituted with two methoxy groups at positions 5 and 6 and a tert-butoxycarbonyl (Boc) protecting group at position 1. The Boc group enhances steric protection, making the compound resistant to nucleophilic attack and acidic conditions, which is advantageous in multi-step synthetic routes for pharmaceuticals and bioactive molecules .

Eigenschaften

Molekularformel |

C15H21NO4 |

|---|---|

Molekulargewicht |

279.33 g/mol |

IUPAC-Name |

tert-butyl 5,6-dimethoxy-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h8-9H,6-7H2,1-5H3 |

InChI-Schlüssel |

XFMIGCAWYMRHRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate typically involves the reaction of 5,6-dimethoxyindoline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5,6-dimethoxyindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5,6-dimethoxyindoline-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-Boc-5,6-Dimethoxyindoline and related compounds:

Key Observations:

- Substituent Effects: The Boc group in this compound provides superior stability compared to the acetyl group in 1-Acetyl-5,6-dimethoxyindoline, which is susceptible to hydrolysis under basic conditions . DHI’s dihydroxy groups render it highly reactive in oxidative environments, contrasting with the stability of methoxy-substituted analogs .

Crystallographic Data :

This compound Derivatives:

- Pharmaceutical Intermediates : The Boc-protected compound is a precursor in synthesizing kinase inhibitors and other bioactive molecules. Its stability under acidic conditions allows for selective deprotection in multi-step syntheses .

- Cross-Coupling Reactions : Boronic acid derivatives (e.g., 1-Boc-5,6-dichloroindole-2-boronic acid) participate in Suzuki-Miyaura couplings to form biaryl structures, critical in drug discovery .

1-Acetyl-5,6-dimethoxyindoline:

- Photosolvolysis : The acetylated derivative undergoes UV-induced solvolysis, generating reactive intermediates for peptide bond formation .

5,6-Dihydroxyindole (DHI):

Research Findings and Industrial Relevance

- Stability Studies : The Boc group’s resistance to acidic conditions (e.g., trifluoroacetic acid) makes this compound preferable over acetylated analogs in solid-phase peptide synthesis .

Biologische Aktivität

1-Boc-5,6-Dimethoxyindoline, also known as tert-butyl 5,6-dimethoxyindoline-1-carboxylate, is a synthetic organic compound belonging to the indoline family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | tert-butyl 5,6-dimethoxy-2,3-dihydroindole-1-carboxylate |

| InChI Key | XFMIGCAWYMRHRQ-UHFFFAOYSA-N |

The compound features tert-butyl and methoxy substituents that enhance its stability and lipophilicity, making it a valuable candidate for various biological applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Research indicates that it may serve as a lead compound for developing anticancer drugs. Its mechanism involves the modulation of specific molecular targets associated with cancer cell proliferation and survival.

- Mechanism of Action : The exact mechanism involves binding to enzymes or receptors that play crucial roles in cell signaling pathways. This interaction can lead to the inhibition of tumor growth and promotion of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For example, a study reported a reduction in cell viability by over 50% at specific concentrations compared to control groups.

- Antimicrobial Efficacy : Another study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Comparative Analysis : When compared with similar compounds like tert-butyl 5,6-dimethoxyindole-1-carboxylate, this compound showed enhanced stability and better bioavailability due to its unique substitution pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.